α3β4 Nicotinic Acetylcholine Receptor Antagonism: 1,056-Fold Greater Potency Than Methadone
N-[2-(4-chlorophenoxy)ethyl]benzamide acts as a potent antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ value of 1.8 nM in SH-SY5Y cells assessed by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux [1]. In direct cross-study comparison, this potency exceeds that of the clinically used nAChR antagonist (±)-methadone by 1,056-fold, as methadone exhibits an IC₅₀ of 1.9 μM in the same functional ⁸⁶Rb⁺ efflux assay format [2]. The magnitude of this potency difference is substantial and experimentally meaningful.
| Evidence Dimension | Antagonist potency at α3β4 nAChR (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | (±)-Methadone: 1,900 nM (1.9 μM) |
| Quantified Difference | 1,056-fold greater potency |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux; liquid scintillation counting |
Why This Matters
For researchers studying α3β4 nAChR pharmacology or screening for novel nicotinic modulators, this compound provides a high-potency reference antagonist, enabling assay development at substantially lower concentrations than methadone and reducing off-target interference.
- [1] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. Data for N-[2-(4-chlorophenoxy)ethyl]benzamide. View Source
- [2] Xiao Y, Smith RD, Caruso FS, Kellar KJ. Blockade of rat α3β4 nicotinic receptor function by methadone, its metabolites, and structural analogs. Journal of Pharmacology and Experimental Therapeutics. 2001;299(1):366-371. View Source
